Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features both oxadiazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .
Mechanism of Action
Target of Action
Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate is a compound that has been synthesized and evaluated for its biological activities . .
Mode of Action
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives have shown a broad spectrum of agricultural biological activities .
Result of Action
It is known that 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with ethyl hydrazinecarboxylate in the presence of a dehydrating agent . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyrazole Derivatives: Compounds with pyrazole rings also show diverse biological properties.
Uniqueness
Ethyl 1-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-4-carboxylate is unique due to its combined oxadiazole and pyrazole rings, which confer a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-3-16-10(15)8-4-11-14(5-8)6-9-12-7(2)17-13-9/h4-5H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQYDWBYGAHFPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2=NOC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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